molecular formula C9H12ClN3O3 B2981915 (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1286208-57-8

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B2981915
CAS No.: 1286208-57-8
M. Wt: 245.66
InChI Key: UIGNTUFZBQMBFZ-QRPNPIFTSA-N
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Description

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a nitro group and a pyrrolidin-3-yloxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Pyrrolidin-3-yloxy Group: The next step involves the introduction of the pyrrolidin-3-yloxy group. This can be done by reacting the nitrated pyridine with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidin-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
  • Pyrrolo[2,3-d]pyrimidine derivatives
  • Piperidine derivatives

Uniqueness

(S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride stands out due to its unique combination of a nitro group and a pyrrolidin-3-yloxy group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGNTUFZBQMBFZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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